Methyl 3-[(3,4-dimethoxyphenyl)carbamoyl]-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
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Overview
Description
Preparation Methods
The synthesis of METHYL 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route often includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the quinazoline moiety: This step involves the cyclization of the thiazole intermediate with an appropriate anthranilic acid derivative.
Carbamoylation and esterification:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
METHYL 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinazoline rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of METHYL 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
METHYL 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE can be compared with other thiazoloquinazoline derivatives, such as:
- Methyl 3-[(3,4-dimethoxyphenethyl)carbamoyl]-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate .
- Other thiazole derivatives : These compounds share similar structural features and biological activities but may differ in their specific substituents and resulting properties .
The uniqueness of METHYL 3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE lies in its specific combination of functional groups and the resulting biological activities and applications.
Properties
Molecular Formula |
C21H17N3O6S2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C21H17N3O6S2/c1-28-14-7-5-11(9-15(14)29-2)22-19(26)16-17-23-18(25)12-6-4-10(20(27)30-3)8-13(12)24(17)21(31)32-16/h4-9H,1-3H3,(H,22,26)(H,23,25) |
InChI Key |
LZHHQCRPFZIYGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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